molecular formula C25H39N9O9 B14223224 N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-L-serine CAS No. 624720-77-0

N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-L-serine

Cat. No.: B14223224
CAS No.: 624720-77-0
M. Wt: 609.6 g/mol
InChI Key: GEHYZZXUXJUOGO-XSLAGTTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-L-serine is a complex peptide compound. It is composed of several amino acids linked together, forming a specific sequence that imparts unique properties to the molecule. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the tyrosine residue, potentially forming dityrosine or other oxidized products.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can break disulfide bonds, resulting in a linear peptide.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-L-serine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-L-serine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

    Signal Transduction: Activation or inhibition of signaling cascades.

    Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate interaction.

    Receptor Binding: Interaction with cell surface receptors, triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biological activities and properties. Its combination of amino acids allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

624720-77-0

Molecular Formula

C25H39N9O9

Molecular Weight

609.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C25H39N9O9/c26-15(2-1-9-30-25(28)29)21(39)33-16(7-8-19(27)37)22(40)31-11-20(38)32-17(10-13-3-5-14(36)6-4-13)23(41)34-18(12-35)24(42)43/h3-6,15-18,35-36H,1-2,7-12,26H2,(H2,27,37)(H,31,40)(H,32,38)(H,33,39)(H,34,41)(H,42,43)(H4,28,29,30)/t15-,16-,17-,18-/m0/s1

InChI Key

GEHYZZXUXJUOGO-XSLAGTTESA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.